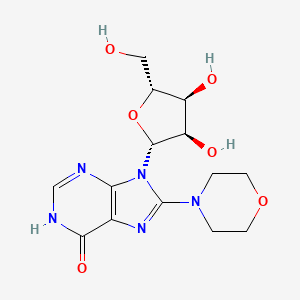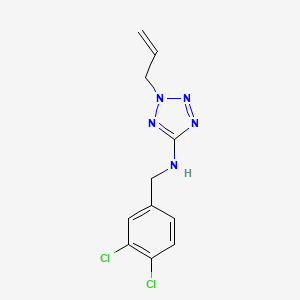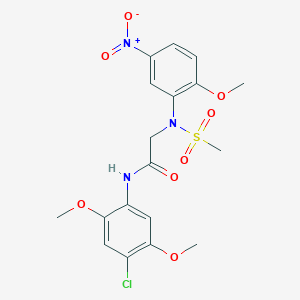![molecular formula C18H19N3O6S2 B12483790 N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-methoxybenzenesulfonamide](/img/structure/B12483790.png)
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-methoxybenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The structure of this compound features a sulfonamide group attached to a phenyl ring, which is further substituted with a methoxy group and an oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-methoxybenzenesulfonamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 3,4-dimethyl-1,2-oxazole.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the oxazole derivative with a sulfonyl chloride, such as 4-methoxybenzenesulfonyl chloride, under basic conditions.
Coupling Reaction: The final step involves coupling the sulfonamide intermediate with a phenyl derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-methoxybenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial properties and its role as a lead compound in drug development.
Biological Research: The compound is used to investigate the mechanisms of action of sulfonamides and their interactions with biological targets.
Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth. By inhibiting the enzyme dihydropteroate synthase, the compound prevents the synthesis of folic acid, thereby exerting its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Sulfisoxazole: Another sulfonamide with a similar structure but different substituents.
Sulfamethoxazole: A widely used sulfonamide antibiotic with a similar mechanism of action.
Uniqueness
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-methoxybenzenesulfonamide is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other sulfonamides.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H19N3O6S2 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-[(4-methoxyphenyl)sulfonylamino]benzenesulfonamide |
InChI |
InChI=1S/C18H19N3O6S2/c1-12-13(2)19-27-18(12)21-29(24,25)16-8-4-14(5-9-16)20-28(22,23)17-10-6-15(26-3)7-11-17/h4-11,20-21H,1-3H3 |
InChI Key |
GPMCDCCEWMKPIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-hydroxy-7,7-dimethyl-4-[4-(propan-2-yl)phenyl]-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12483724.png)

![2-aminoethanol;N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbenzamide](/img/structure/B12483737.png)
![N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}propan-1-amine](/img/structure/B12483753.png)
![N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-propoxybenzamide](/img/structure/B12483759.png)

![4-(3,4-dichlorophenyl)-3-hydroxy-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12483768.png)
![N-[2-(4-chlorophenoxy)ethyl]-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B12483769.png)
![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2,4-dichlorobenzamide](/img/structure/B12483771.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-(1H-indol-3-yl)ethanamine](/img/structure/B12483775.png)

![4-methyl-3-nitro-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12483791.png)
![2-{1-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}quinazolin-4(3H)-one](/img/structure/B12483802.png)
